1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE
Overview
Description
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine and piperidine ring system attached to a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the piperidine and piperazine rings. Common synthetic routes include:
Formation of the Pyrimidine Core: This step often involves the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperidine.
Attachment of the Piperazine Ring: The final step involves the coupling of the piperidine-pyrimidine intermediate with piperazine, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce ketone or aldehyde groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Influencing cellular signaling pathways, such as the PI3K-Akt pathway, to regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Minoxidil: A pyrimidine derivative used for hair growth stimulation.
Piperidine Derivatives: Various piperidine-containing compounds with pharmacological activities.
Uniqueness
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of piperidine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-13-12-15(20-6-4-3-5-7-20)18-16(17-13)21-10-8-19(9-11-21)14(2)22/h12H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWJEMAWAZEYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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